molecular formula C8H5Cl2FO B2451262 2-(4-chloro-2-fluorophenyl)acetyl chloride CAS No. 1159797-03-1

2-(4-chloro-2-fluorophenyl)acetyl chloride

Cat. No.: B2451262
CAS No.: 1159797-03-1
M. Wt: 207.03
InChI Key: SAXZZYSDIRHSPS-UHFFFAOYSA-N
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Description

2-(4-chloro-2-fluorophenyl)acetyl chloride is an organic compound with the molecular formula C8H6ClFO. It is a derivative of phenylacetyl chloride, where the phenyl ring is substituted with chlorine and fluorine atoms. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its reactive acyl chloride group.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(4-chloro-2-fluorophenyl)acetyl chloride can be synthesized through the reaction of 4-chloro-2-fluoroaniline with acetyl chloride in the presence of a catalyst. The reaction typically occurs under reflux conditions with an inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods

In industrial settings, the production of 4-chloro-2-fluorophenylacetyl chloride involves the chlorination and fluorination of phenylacetyl chloride. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-2-fluorophenyl)acetyl chloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Hydrolysis: In the presence of water, it hydrolyzes to form 4-chloro-2-fluorophenylacetic acid and hydrochloric acid.

    Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild conditions.

    Hydrolysis: Typically carried out in aqueous acidic or basic conditions.

    Reduction: Requires strong reducing agents and anhydrous conditions to prevent side reactions.

Major Products Formed

    Amides and Esters: Formed through nucleophilic substitution.

    4-Chloro-2-fluorophenylacetic acid: Formed through hydrolysis.

    4-Chloro-2-fluorophenylethanol: Formed through reduction.

Scientific Research Applications

2-(4-chloro-2-fluorophenyl)acetyl chloride is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of complex organic molecules.

    Biology: In the development of enzyme inhibitors and other bioactive compounds.

    Medicine: As an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: In the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-2-fluorophenylacetyl chloride primarily involves its reactivity as an acylating agent. It can acylate nucleophilic sites on proteins, enzymes, and other biomolecules, leading to the formation of covalent bonds. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorophenylacetyl chloride: Similar structure but lacks the chlorine substituent.

    4-Chlorophenylacetyl chloride: Similar structure but lacks the fluorine substituent.

    Phenylacetyl chloride: The parent compound without any halogen substitutions.

Uniqueness

2-(4-chloro-2-fluorophenyl)acetyl chloride is unique due to the presence of both chlorine and fluorine substituents on the phenyl ring. This dual substitution can influence the compound’s reactivity, stability, and biological activity, making it a valuable intermediate in the synthesis of specialized pharmaceuticals and agrochemicals.

Properties

IUPAC Name

2-(4-chloro-2-fluorophenyl)acetyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2FO/c9-6-2-1-5(3-8(10)12)7(11)4-6/h1-2,4H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAXZZYSDIRHSPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)F)CC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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